(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a pyrazole-thiazolidinone hybrid scaffold. Its structure features:
- A pyrazole ring substituted with a 4-(ethylsulfanyl)phenyl group at position 3 and a phenyl group at position 1.
- A methylidene bridge linking the pyrazole ring to a thiazolidin-4-one core.
- A propyl substituent at position 3 of the thiazolidinone ring and a thioxo group at position 2.
This architecture confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition (e.g., kinases, phosphatases) or antimicrobial applications. Its synthesis likely follows conventional condensation reactions, as seen in analogous thiazolidinone derivatives .
Properties
Molecular Formula |
C24H23N3OS3 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3OS3/c1-3-14-26-23(28)21(31-24(26)29)15-18-16-27(19-8-6-5-7-9-19)25-22(18)17-10-12-20(13-11-17)30-4-2/h5-13,15-16H,3-4,14H2,1-2H3/b21-15- |
InChI Key |
RAODBXQNQUYOKQ-QNGOZBTKSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, ethylsulfanyl benzaldehyde, and thiazolidinone derivatives. The reaction conditions may involve:
Condensation reactions: These are used to form the pyrazole ring.
Cyclization reactions: These help in forming the thiazolidinone ring.
Substitution reactions: These introduce the ethylsulfanyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where reactions are carried out in a stepwise manner.
Continuous flow synthesis: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Biological Probes: Used in studying biological pathways.
Medicine
Drug Development:
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Employed in the design of sensors for detecting various substances.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally related compounds (Table 1). Key analogs include:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Structural and Electronic Differences
- Substituent Effects on Lipophilicity :
The ethylsulfanyl group in the target compound increases lipophilicity (LogP ~3.2) compared to Analog 2’s ethoxy group (LogP ~2.9), which enhances membrane permeability but may reduce aqueous solubility . - Electronic Modulation :
The thioxo group at position 2 in all analogs enables hydrogen bonding with enzymatic targets, but the pyrazole’s ethylsulfanyl (electron-withdrawing) vs. ethoxy (electron-donating) substituents alter electronic density, affecting binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
